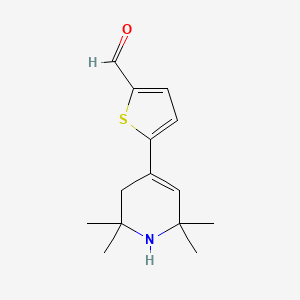

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

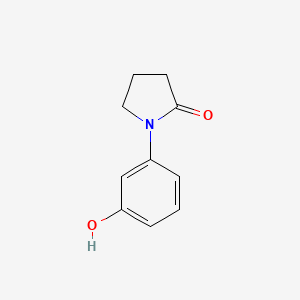

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde (5-TTCA) is a heterocyclic aromatic compound that has recently been studied for its potential applications in various scientific fields. 5-TTCA is a derivative of thiophene, a five-membered heterocyclic aromatic compound, and is composed of a thiophene ring with a methyl-substituted pyridine side chain. The structure of 5-TTCA is highly symmetrical, which makes it a promising candidate for use in synthesis and research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde and its derivatives are explored in various chemical syntheses and reactivity studies due to their potential in forming complex organic compounds. For instance, thiophene derivatives have been synthesized and evaluated for potential carcinogenicity, highlighting their relevance in understanding the biological activity of aromatic compounds (Ashby et al., 1978). Moreover, the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, emphasizes the role of such thiophene derivatives in developing bioactive molecules (Parmar et al., 2023).

Catalysis and Chemical Reactions

The compound and its related structures have been investigated in the context of catalytic processes and chemical reactions. For example, the catalytic vapor phase synthesis of pyridine showcases the utility of thiophene derivatives in enhancing catalytic efficiencies and understanding reaction mechanisms (Reddy et al., 2012). Such studies are pivotal in the development of efficient and sustainable chemical processes.

Material Science and Organic Electronics

Thiophene-based compounds, such as this compound, are integral in material science, particularly in the design and synthesis of organic electronic materials. The unique electronic properties of thiophene derivatives have led to their application in organic materials, highlighting their significance in the development of novel electronic devices (Xuan, 2020).

Biological Studies and Drug Design

While specific studies on the biological applications of this compound may not be directly available, thiophene derivatives in general have been explored for their bioactivities. Research on compounds such as bioactive furanyl- or thienyl-substituted nucleobases and nucleosides underscores the potential of thiophene derivatives in medicinal chemistry, particularly in antiviral, antitumor, and antimicrobial activities (Ostrowski, 2022).

Eigenschaften

IUPAC Name |

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-13(2)7-10(8-14(3,4)15-13)12-6-5-11(9-16)17-12/h5-7,9,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNIOQJNLWHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)